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Compound of Interest

Compound Name: (2-Iodo-6-methylphenyl)methanol

CAS No.: 1261794-19-7

Cat. No.: B2501801

Get Quote

Subtitle: Overcoming Steric Hindrance in Benzylic Functionalization for Drug Development

Introduction & Chemical Context
(2-Iodo-6-methylphenyl)methanol (CAS: 1261794-19-7) is a highly valuable, commercially available building block in medicinal chemistry and organ

synthesized via the reduction of 2-iodo-6-methylbenzoic acid using NaBH₄ and BF₃·OEt₂, it exhibits a characteristic benzylic singlet around δ 4.77 pp

frequently utilized as a precursor for axially chiral biaryls and complex heterocycles, such as in palladium-catalyzed tandem cyclization reactions[2]. H

group presents significant synthetic challenges due to the extreme steric environment surrounding the benzylic carbon.

Mechanistic Causality: The "Ortho-Shield" Effect
The derivatization of (2-Iodo-6-methylphenyl)methanol is governed by severe steric hindrance. The benzylic carbon is flanked by a bulky iodine ato

and a methyl group (~2.00 Å). This creates an "ortho-shield" that restricts the rotational degrees of freedom of the -CH₂OH group, impeding the appro

dampening the nucleophilicity of the oxygen atom.

Standard derivatization protocols (e.g., Fischer esterification or mild etherification) often fail or require extended reaction times. Furthermore, even do

hindered systems are notoriously difficult; for example, sterically hindered benzyl ethers often resist standard hydrogenolysis and require specialized 

conditions[3]. Similarly, direct electrochemical deoxygenation of hindered benzylic alcohols yields significantly lower conversions compared to unhinde

and steric crowding of the intermediate radicals[4]. To overcome these barriers, derivatization protocols must rely on highly reactive intermediates or s
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Workflow matrix for derivatizing sterically hindered benzylic alcohols.

Validated Experimental Protocols
Protocol A: Synthesis of 2-Iodo-6-methylbenzyl acetate (O-Acylation)
Causality & Design: Standard esterification fails due to the inability of the hindered alcohol to attack a standard carbonyl carbon. 4-Dimethylaminopyri

nucleophilic catalyst. DMAP attacks acetic anhydride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and lacks the s

the hindered benzylic alcohol to react rapidly.

Step-by-Step Methodology:

Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon.

Dissolution: Dissolve (2-Iodo-6-methylphenyl)methanol (1.0 mmol, 248 mg) in 10 mL of anhydrous dichloromethane (DCM).

Base Addition: Add triethylamine (1.5 mmol, 210 µL) and DMAP (0.1 mmol, 12 mg) to the stirring solution.

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 mmol, 113 µL) dropwise over 5 minutes.

Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined org

anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Synthesis of 2-(Bromomethyl)-1-iodo-3-methylbenzene (Halogenation)
Causality & Design: Converting the hydroxyl group to a bromide is essential for downstream cross-coupling where the benzylic position acts as an ele

(PBr₃) activates the oxygen by forming a phosphite ester. The subsequent Sₙ2 displacement by the bromide ion is sterically hindered by the ortho-sub

state is stabilized by the adjacent aromatic ring (benzylic stabilization). The reaction requires warming to room temperature to overcome the high activ

Sₙ2 attack.

Step-by-Step Methodology:

Preparation: In a flame-dried, argon-purged 50 mL flask, dissolve (2-Iodo-6-methylphenyl)methanol (1.0 mmol, 248 mg) in 10 mL of anhydrous D

Cooling: Cool the solution strictly to 0 °C to control the exothermic formation of the phosphite ester.
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Activation: Add PBr₃ (0.4 mmol, 38 µL) dropwise via syringe.

Displacement: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to 25 °C and stir for an additional 4.5 hours to drive

Workup: Carefully quench the reaction by pouring it over crushed ice (15 g). Extract with DCM (3 × 15 mL). Wash the combined organic phases wit

Dry over MgSO₄, filter, and concentrate under reduced pressure. Use immediately or store at -20 °C to prevent dimerization/degradation.

Quantitative Data Presentation
The following table summarizes the kinetic and thermodynamic realities of derivatizing the sterically hindered (2-Iodo-6-methylphenyl)methanol com

systems.

Derivatization Pathway Reagent System Temp (°C) Time (h) Avg. Yield (%)
M
C

O-Acylation (Acetate) Ac₂O, DMAP, Et₃N 0 → 25 3 92

H

b

a

a

O-Alkylation (Ether) NaH, MeI, THF 0 → 25 16 78

E

r

d

h

b

Bromination (Bromide) PBr₃, DCM 0 → 25 5 88

S

b

r

e

u

Deoxygenation Electrochemical 25 18 36 - 45

H

li

lo

p

a
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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